molecular formula C18H15N3O2 B1226609 7-Methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile

7-Methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile

Cat. No. B1226609
M. Wt: 305.3 g/mol
InChI Key: FALPIUAALRVQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile is an aminoquinoline.

Scientific Research Applications

Src Kinase Inhibition

7-Methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile and its derivatives have been extensively studied for their ability to inhibit Src kinase, a protein associated with cell signaling and cancer. Several studies have synthesized and tested various derivatives for their Src kinase inhibitory activities. For instance, Boschelli et al. (2004) synthesized a series of 7-ethynyl and 7-ethenyl-4-anilino-3-quinolinecarbonitriles, showing optimal Src inhibition with specific derivatives (Boschelli et al., 2004). Further, Boschelli (2008) described the exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors, emphasizing the role of the C-4 group in kinase selectivity (Boschelli, 2008).

Corrosion Inhibition

Quinoline derivatives, including the 7-methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile, have been investigated for their corrosion inhibition properties. Erdoğan et al. (2017) conducted a computational study examining the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron, revealing a significant relationship between corrosion inhibition and various chemical properties (Erdoğan et al., 2017).

Pesticidal Activities

Quinoxaline derivatives, a class to which 7-methoxy-2-(3-methoxyanilino)-3-quinolinecarbonitrile belongs, have been synthesized and evaluated for their pesticidal activities. Liu et al. (2020) developed novel quinoxaline derivatives and assessed their herbicidal, fungicidal, and insecticidal activities, contributing to the understanding of the potential use of these compounds in agriculture (Liu et al., 2020).

Antimicrobial Properties

Research has also been conducted on quinoline derivatives for their antimicrobial properties. El Mariah (2009) synthesized novel pyrano[3,2-c]quinoline derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (El Mariah, 2009).

properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyanilino)quinoline-3-carbonitrile

InChI

InChI=1S/C18H15N3O2/c1-22-15-5-3-4-14(9-15)20-18-13(11-19)8-12-6-7-16(23-2)10-17(12)21-18/h3-10H,1-2H3,(H,20,21)

InChI Key

FALPIUAALRVQIS-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(=C(C=C2C=C1)C#N)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C#N)NC3=CC(=CC=C3)OC

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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